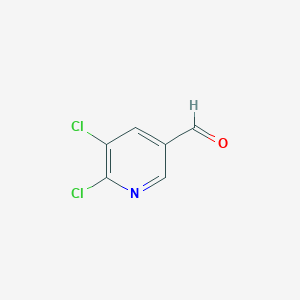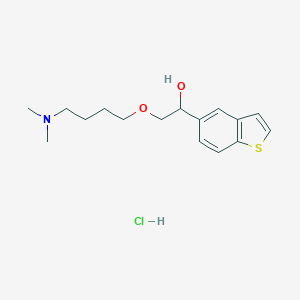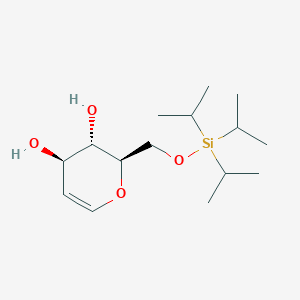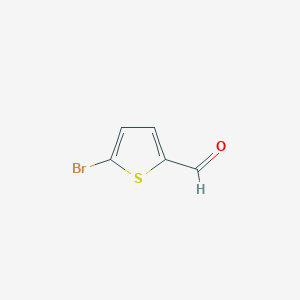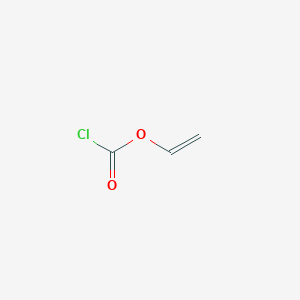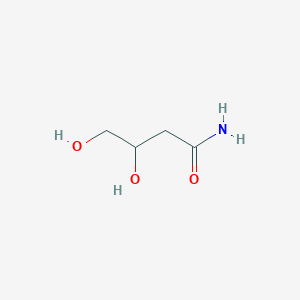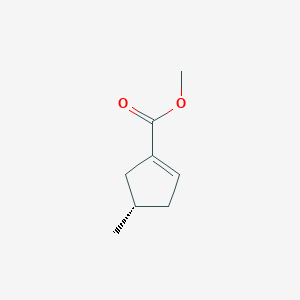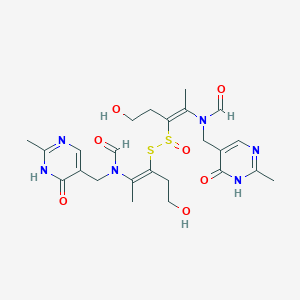
Oxythiamine disulfide monosulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
Oxythiamine disulfide monosulfoxide inhibits the activity of thiamine-dependent enzymes by binding to the active site of the enzyme, thereby preventing the binding of thiamine. The inhibition of these enzymes leads to the accumulation of metabolites, which can be toxic to the cell. This mechanism of action has been exploited for the development of various therapeutic agents.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of oxythiamine disulfide monosulfoxide are dependent on the specific enzyme that is inhibited. For example, the inhibition of transketolase leads to the accumulation of glycolytic intermediates, which can be toxic to the cell. On the other hand, the inhibition of pyruvate dehydrogenase leads to the accumulation of pyruvate, which can be utilized for energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of oxythiamine disulfide monosulfoxide is its specificity towards thiamine-dependent enzymes. This specificity allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, one of the limitations of oxythiamine disulfide monosulfoxide is its potential toxicity towards normal cells, which can limit its therapeutic applications.
Zukünftige Richtungen
The potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research are vast. Some of the future directions for research include the development of novel therapeutic agents based on oxythiamine disulfide monosulfoxide, the identification of new thiamine-dependent enzymes that can be targeted by oxythiamine disulfide monosulfoxide, and the elucidation of the molecular mechanisms underlying the toxicity of oxythiamine disulfide monosulfoxide towards normal cells.
Conclusion:
In conclusion, oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its specificity towards thiamine-dependent enzymes allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, its potential toxicity towards normal cells limits its therapeutic applications. Further research is needed to fully elucidate the potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research.
Synthesemethoden
Oxythiamine disulfide monosulfoxide is synthesized by the oxidation of oxythiamine disulfide using hydrogen peroxide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on various factors such as the concentration of the reactants, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
Oxythiamine disulfide monosulfoxide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in inhibiting the activity of thiamine-dependent enzymes, which are involved in various metabolic pathways. This inhibition leads to the disruption of cellular processes, which can be exploited for therapeutic purposes.
Eigenschaften
CAS-Nummer |
129228-57-5 |
|---|---|
Produktname |
Oxythiamine disulfide monosulfoxide |
Molekularformel |
C24H32N6O7S2 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
InChI-Schlüssel |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
Isomerische SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Kanonische SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Synonyme |
OTDMS oxythiamine disulfide monosulfoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



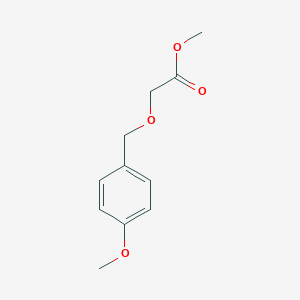
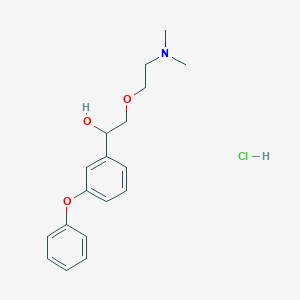
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
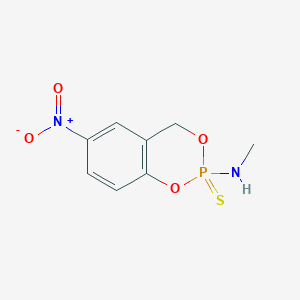
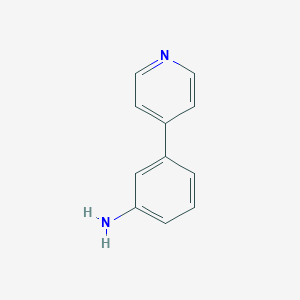
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
